molecular formula C48H59ClN12O8 B1495880 Luteinizing Hormone-Releasing Hormone Antagonist CAS No. 292141-31-2

Luteinizing Hormone-Releasing Hormone Antagonist

Cat. No. B1495880
CAS RN: 292141-31-2
M. Wt: 967.5 g/mol
InChI Key: SQZFZTQLQWMIJU-IHTBXIBASA-N
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Description

Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists are a type of medication that modulates the GnRH receptor, the biological target of the hypothalamic hormone gonadotropin-releasing hormone (GnRH) . They are used to treat hormone-dependent diseases by targeting the GnRH receptor . LHRH antagonists block the GnRH receptor, leading to an immediate drop in gonadotropin (FSH, LH) secretion . They are primarily used in IVF treatments to block natural ovulation .


Synthesis Analysis

The GnRH peptide is produced in hypothalamic neurons and released in a pulsed fashion into the portal bloodstream supplying the pituitary gland to stimulate the synthesis and secretion of gonadotropic hormones . The inherited issues associated with peptide agonists and antagonists have led to significant interest in developing orally active, small molecule, non-peptide antagonists .


Molecular Structure Analysis

The structure of hypothalamic LHRH is conserved in all mammalian species, including humans . The structure-activity data of 6 years on 395 analogs of LHRH have been studied to determine effective substituents for the ten positions for maximal antiovulatory activity and minimal histamine release .


Chemical Reactions Analysis

The GnRH peptide stimulates the differential release of the gonadotropins FSH and LH from pituitary tissue . Gonadal steroids in turn regulate the GnRH secretion through a positive and negative feedback and consequently surge or inhibition .

Scientific Research Applications

Development and Therapeutic Applications

Recent developments in non-peptide GnRH antagonists, which are small molecule, orally active alternatives to peptide agonists and antagonists, have shown promise in treating hormone-dependent diseases by targeting the GnRH receptor (Tukun et al., 2017). The discovery, isolation, and synthesis of LHRH and its analogs have played a significant role in developing treatments for prostate cancer and benign prostatic hyperplasia (BPH), leading to new methods for targeted therapy to peptide receptors on tumors (Schally et al., 2017).

Role in Cognitive Function

Luteinizing hormone (LH) has been found to act directly on the dorsal hippocampus, affecting spatial memory. This was demonstrated in studies where infusion of LH receptor antagonists ameliorated memory deficits in ovariectomized females, highlighting a significant role for LH action in spatial memory dysfunction (Burnham et al., 2017).

Impact on Cancer Treatment

In prostate cancer treatment, LHRH antagonists like degarelix have been studied for their role in reducing acute urinary tract toxicity during external beam radiotherapy, especially in patients with moderate to severe symptoms at the start of treatment (Hata et al., 2020). Additionally, switching from an LHRH agonist to an antagonist in patients with castration-resistant prostate cancer showed potential benefits in androgen deprivation therapy (Soga et al., 2016).

Applications in Reproductive Health

GnRH antagonists are used in assisted reproductive technology to prevent premature LH surges during controlled ovarian hyperstimulation, offering a lower incidence of ovarian hyperstimulation syndrome (OHSS) without reducing the likelihood of achieving live birth (Al-Inany et al., 2016). Changes in serum LH in patients undergoing antagonist protocols in IVF cycles were studied, revealing no significant impact on pregnancy outcomes (Rashidi et al., 2019).

Modulating Sex-Hormone Disorders

Exploration of NK3R antagonists for sex-hormone disorders has been conducted due to their potential to lower GnRH pulsatility, which in turn could reduce levels of plasma LH, androgens, and estrogens (Hoveyda et al., 2015).

Mechanism of Action

LHRH antagonists bind to the gonadotropin-releasing hormone receptor and act as a potent inhibitor of gonadotropin secretion . They compete with natural GnRH for binding to membrane receptors on pituitary cells and thus control the release of LH and FSH in a dose-dependent manner .

Safety and Hazards

A retrospective single-center cohort study evaluated the efficacy and safety of a combination of neoadjuvant LHRH antagonist and tegafur-uracil (UFT) therapy (NCHT) and investigated the medical records of patients with high-risk PCa who underwent robot-assisted radical prostatectomy (RARP) . Grade ≥3 NCHT-related adverse events developed in nine patients (8.9%) .

Future Directions

Analogs of LHRH are now a well-established means of treating sex-steroid-dependent, benign, and malignant disorders . Significant interest has been shown in developing orally active, small molecule, non-peptide antagonists . Future investigations will be directed to determining the most efficacious regimens .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H59ClN12O8/c1-28(43(52)64)56-47(68)40-11-7-21-61(40)48(69)36(18-20-53-26-41(50)51)58-42(63)27-55-44(65)39(25-35-10-5-6-19-54-35)60-46(67)38(23-30-13-16-34(49)17-14-30)59-45(66)37(57-29(2)62)24-31-12-15-32-8-3-4-9-33(32)22-31/h3-6,8-10,12-17,19,22,28,36-40,53H,7,11,18,20-21,23-27H2,1-2H3,(H3,50,51)(H2,52,64)(H,55,65)(H,56,68)(H,57,62)(H,58,63)(H,59,66)(H,60,67)/t28-,36+,37-,38-,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZFZTQLQWMIJU-IHTBXIBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCNCC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=N2)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCNCC(=N)N)NC(=O)CNC(=O)[C@@H](CC2=CC=CC=N2)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H59ClN12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124224312

CAS RN

292141-31-2
Record name 292141-31-2
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